7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one

Medicinal Chemistry Spiro Compound Synthesis Structural Biology

7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one (CAS 1547735-92-1) is a heterocyclic small molecule belonging to the spiroquinoxaline class, characterized by a spiro fusion of an oxolane ring to a dihydroquinoxaline core with a 7'-chloro substituent. This compound and its derivatives are primarily investigated as inhibitors of non-apoptotic regulated cell death, a mechanism implicated in neurodegeneration, ischemia-reperfusion injury, and other diseases.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 1547735-92-1
Cat. No. B1459832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
CAS1547735-92-1
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1COCC12C(=O)NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C11H11ClN2O2/c12-7-1-2-8-9(5-7)14-11(10(15)13-8)3-4-16-6-11/h1-2,5,14H,3-4,6H2,(H,13,15)
InChIKeyPVXFMSZRBBDWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-Chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one (CAS 1547735-92-1): A Spiroquinoxaline Scaffold for Regulated Cell-Death Research


7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one (CAS 1547735-92-1) is a heterocyclic small molecule belonging to the spiroquinoxaline class, characterized by a spiro fusion of an oxolane ring to a dihydroquinoxaline core with a 7'-chloro substituent . This compound and its derivatives are primarily investigated as inhibitors of non-apoptotic regulated cell death, a mechanism implicated in neurodegeneration, ischemia-reperfusion injury, and other diseases [1]. As a versatile building block, it is supplied by several chemical vendors for research use, with reported purities typically at 95% .

Critical Differentiation of 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one for Targeted Procurement


Spiroquinoxaline derivatives cannot be simply interchanged due to the substantial impact of minor structural variations on their biological target profile and potency. For instance, the specific spiro ring system (oxolane vs. oxetane or cyclohexane), the position and nature of the halogen substituent, and the oxidation state of the quinoxaline core are all critical determinants of their activity as non-apoptotic cell death inhibitors, as demonstrated in patent-defined structure-activity relationships [1]. Substituting a closely related analog without equivalent empirical validation risks introducing a compound with altered, possibly inert, pharmacological activity, invalidating experimental results. The evidence below quantitatively establishes the specific differentiation factors that govern the scientific utility of 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one.

Quantitative Evidence for 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one Procurement Decisions


Core Structural Identity: Spiro Oxolane-Quinoxaline Scaffold Confirmation

The compound's exact IUPAC name and CAS registry number 1547735-92-1 unequivocally define it as 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, a specific spirocyclic architecture with a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 g/mol . This differentiates it from closely related analogs such as 7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one (CAS 1546465-77-3, molecular weight 252.70 g/mol), which contains a 6-membered oxane ring instead of the 5-membered oxolane, potentially altering its spatial conformation and biological interactions .

Medicinal Chemistry Spiro Compound Synthesis Structural Biology

Biological Activity: Designation as a Non-Apoptotic Regulated Cell-Death Inhibitor

Patent US20160222025A1 explicitly claims 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one as part of a genus of spiroquinoxaline derivatives that are inhibitors of non-apoptotic regulated cell death, including necroptosis and ferroptosis [1]. While the patent describes 'surprising cell-death inhibitory activities' for the general class, specific IC50 values for this exact compound are not publicly disclosed in the patent summary. The functional claim differentiates it from other spiroquinoxalines used in unrelated contexts, such as chiral ligands for asymmetric synthesis or anti-cholinesterase agents, which have no demonstrated activity in regulated necrosis pathways [2].

Pharmacology Cell Death Necroptosis

Chemical Purity Baseline: Vendor-Specified Minimum Purity for Reliable Assay Results

Reputable vendors specify a minimum purity of 95% for this compound, a standard benchmark for research-grade spirocyclic building blocks . This is comparable to other commercial spiroquinoxaline derivatives, such as 1',4'-dihydro-3'H-spiro[oxetane-3,2'-quinoxalin]-3'-one, which are also offered at similar purity levels . Procuring high-purity material is essential to ensure that observed biological effects are attributable to the specified compound and not to impurities that could act as confounding agonists or antagonists in sensitive cell-death assays.

Analytical Chemistry Quality Control Chemical Procurement

Application Context: Absence of Alternative Clinical Indications Ensures Research Specificity

Unlike the generic quinoxaline scaffold, which appears in antimicrobials (e.g., sulfaquinoxaline), kinase inhibitors, and organic electronic materials, the specific spiro[oxolane-3,2'-quinoxaline] core of this compound is presently exclusively associated with the inhibition of non-apoptotic regulated cell-death pathways [1]. This sharply contrasts with the broader, promiscuous bioactivity of many other quinoxaline derivatives [2]. This lack of reported alternative primary activities strengthens its position as a specific tool compound for studying necroptosis and ferroptosis, reducing the risk of pleiotropic effects confounding phenotypic screens.

Drug Discovery Target Validation Biological Tool Compound

Defined Application Scenarios for 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one Based on Quantitative Evidence


In Vitro Target Validation of Necroptosis and Ferroptosis Pathways

The primary application scenario, directly supported by its patent classification [1], is the use as a tool compound to probe the therapeutic relevance of non-apoptotic regulated cell death in cellular models of disease. For example, in a model of TNFα-induced necroptosis in a L929 mouse fibrosarcoma cell line, the compound's ability to rescue cell viability can be assessed and compared against necrostatin-1, a known RIPK1 inhibitor. Its specific spirocyclic structure is hypothesized to engage distinct necrosome components, making it a valuable complementary probe for dissecting pathway branching.

Structure-Activity Relationship (SAR) Studies for Spiroquinoxaline Cell-Death Inhibitors

Given the direct structural comparison with the oxane analog (CAS 1546465-77-3) [1], this compound serves as a critical building block for systematic SAR investigations. A procurement team can use the oxolane version as the core scaffold to synthesize and compare derivatives with varying N-substituents or additional halogen substitutions, quantifying how ring size (5 vs. 6) and the 7'-chloro group influence cell-death inhibitory potency. This directly addresses the differentiation factor established in the structural comparison evidence.

Negative Control in Promiscuous Quinoxaline Screening Campaigns

The compound's focused activity profile, contrasting with the broad bioactivity of generic quinoxalines [1], positions it as a useful negative control in drug discovery campaigns targeting other pathways (e.g., kinases or GPCRs) that utilize quinoxaline-based libraries. Its demonstrated specificity for regulated cell-death mechanisms (and lack of confirmed activity elsewhere) allows screening teams to quickly filter out hits that act through necroptosis/ferroptosis modulation, an often-unwanted mechanism in programs targeting other indications .

Isolation of Spirocyclic Conformational Effects in Pharmacodynamic Studies

The structural rigidity imposed by the spiro junction between the oxolane and dihydroquinoxaline rings is a key feature for studying conformational constraints on target engagement [1]. Researchers procuring this compound can use it in comparative biophysical assays (e.g., surface plasmon resonance or cellular thermal shift assays) alongside a non-spirocyclic quinoxaline inhibitor to quantitatively isolate the entropic and enthalpic contributions of the spiro scaffold to binding affinity and residence time on components of the necrosome complex.

Quote Request

Request a Quote for 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.